5-Methoxybenzo[b]thiophene-2-carbohydrazide
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Overview
Description
5-Methoxybenzo[b]thiophene-2-carbohydrazide is a chemical compound belonging to the class of benzothiophenes It is characterized by the presence of a methoxy group at the 5-position and a carbohydrazide group at the 2-position of the benzo[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzo[b]thiophene-2-carbohydrazide typically involves the reaction of 5-methoxybenzo[b]thiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxybenzo[b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
5-Methoxybenzo[b]thiophene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 5-Methoxybenzo[b]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenecarboxylic acid hydrazide
- 5-Methoxybenzo[b]thiophene-2-carboxylic acid
Uniqueness
5-Methoxybenzo[b]thiophene-2-carbohydrazide is unique due to the presence of both a methoxy group and a carbohydrazide group on the benzo[b]thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N2O2S |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
5-methoxy-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C10H10N2O2S/c1-14-7-2-3-8-6(4-7)5-9(15-8)10(13)12-11/h2-5H,11H2,1H3,(H,12,13) |
InChI Key |
UPDCMLWKFXHDQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2)C(=O)NN |
Origin of Product |
United States |
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